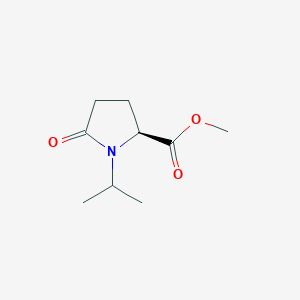

Methyl 1-(1-methylethyl)-5-oxo-prolinate

Description

Properties

Molecular Formula |

C9H15NO3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

methyl (2S)-5-oxo-1-propan-2-ylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/C9H15NO3/c1-6(2)10-7(9(12)13-3)4-5-8(10)11/h6-7H,4-5H2,1-3H3/t7-/m0/s1 |

InChI Key |

HBRMNPXGFMAHRX-ZETCQYMHSA-N |

Isomeric SMILES |

CC(C)N1[C@@H](CCC1=O)C(=O)OC |

Canonical SMILES |

CC(C)N1C(CCC1=O)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity :

- The LogP values of M10 (0.70) and M7 (-1.24) highlight how alkyl chain length and polar groups (e.g., carbamates) influence hydrophobicity. The isopropyl group in the target compound is expected to confer moderate lipophilicity, intermediate between M10 and M7 .

- Bulky esters, such as the cyclohexyl group in the compound from , increase molecular weight but reduce water solubility .

Stereochemical Variations :

- Methyl 5-oxo-D-prolinate () and its DL- and L-forms () demonstrate how stereochemistry affects physical properties and biological activity. For instance, D-prolinate derivatives may exhibit distinct metabolic stability compared to L-forms .

Synthetic Routes :

- M10 and M7 were synthesized via nucleophilic addition of isocyanates to methyl 5-oxo-prolinate under reflux conditions, yielding 24–56% isolated products .

- The cyclohexyl ester derivative () likely requires specialized catalysts or protecting groups due to steric hindrance from the bulky substituent .

Functional Group Comparisons

Carbamates vs. Esters:

- Carbamate Derivatives (M10, M7) : These compounds exhibit lower thermal stability (evidenced by lower melting points for M7) but higher hydrogen-bonding capacity due to urea-like linkages, enhancing interactions with biological targets .

- Ester Derivatives (Cyclohexyl, Methyl) : Esters generally show higher hydrolytic stability compared to carbamates. The methyl ester in Methyl 5-oxo-D-prolinate is prone to enzymatic cleavage, making it a prodrug candidate .

Acid vs. Ester Forms:

- The carboxylic acid derivative (1-Methyl-5-oxo-L-proline, ) is more polar and water-soluble than its ester counterparts, favoring salt formation or co-crystallization, as seen in .

Preparation Methods

Key Steps

-

Esterification : L-Pyroglutamic acid is converted to its methyl ester using thionyl chloride (SOCl₂) in methanol, achieving >90% yield.

-

N-Alkylation : The nitrogen atom is alkylated with isopropyl groups via a two-step process:

Example Protocol

Challenges

-

Racemization : Elevated temperatures during alkylation may cause epimerization. Use of bulky bases (e.g., LiHMDS) at −78°C mitigates this.

-

Byproducts : Over-alkylation can occur; stoichiometric control and slow reagent addition are critical.

Reductive Amination of γ-Keto Esters

This method avoids direct alkylation by constructing the pyrrolidine ring via reductive amination.

Procedure

-

γ-Keto Ester Synthesis : Levulinic acid derivatives are condensed with isopropylamine using EDCI/HOBt coupling.

-

Cyclization : The intermediate undergoes hydrogenation with Pd/C (5–10 wt%) under 50–100 psi H₂, forming the lactam ring.

Representative Data

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Keto-ester formation | EDCI, HOBt, DCM, 25°C | 85 | 95 |

| Reductive amination | Pd/C, H₂ (50 psi), MeOH | 78 | 98 |

Asymmetric Catalytic Hydrogenation

For enantiomerically pure product, asymmetric hydrogenation of Δ⁵-dehydroproline derivatives is employed.

Substrate Preparation

-

Dehydroproline Synthesis : Pyroglutamic acid is dehydrated using POCl₃ or PCl₅ to form Δ⁵-dehydroproline esters.

-

Catalysis : Chiral catalysts like (R)-BINAP-RuCl₂ achieve >90% enantiomeric excess (ee).

Optimized Conditions

-

Catalyst : (R)-BINAP-RuCl₂ (2 mol%).

-

Pressure : 200 psi H₂ in iPrOH/EtOAc (3:1).

Michael Addition-Intramolecular Cyclization

A tandem Michael addition-cyclization strategy enables rapid assembly of the pyrrolidine ring.

Methodology

-

Michael Donor : Ethyl acetoacetate reacts with acryloyl chloride to form a dienophile.

-

Cyclization : The adduct undergoes base-mediated cyclization (e.g., DBU in THF) to yield the γ-lactam.

Yield Comparison

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DBU | THF | 25 | 65 |

| NaOMe | MeOH | 60 | 58 |

Protection-Deprotection Strategies

Multi-step syntheses often require orthogonal protecting groups to ensure regioselectivity.

Case Study

Critical Observations

-

Boc vs. Cbz : Boc groups offer higher stability under alkylation conditions.

-

Side Reactions : Over-acidification during deprotection can hydrolyze the ester; pH control is vital.

Industrial-Scale Considerations

Q & A

Q. What experimental documentation is essential to ensure reproducibility in multi-lab studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.